(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid
(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid
Brand Name:
Vulcanchem
CAS No.:
126265-01-8
VCID:
VC21175743
InChI:
InChI=1S/C11H18O10/c1-4(12)21-3-7(15)9(17)10(18)8(16)5(13)2-6(14)11(19)20/h5,7-10,13,15-18H,2-3H2,1H3,(H,19,20)/t5-,7-,8+,9+,10+/m0/s1
SMILES:
CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O
Molecular Formula:
C11H18O10
Molecular Weight:
310.25 g/mol
(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid
CAS No.: 126265-01-8
Cat. No.: VC21175743
Molecular Formula: C11H18O10
Molecular Weight: 310.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126265-01-8 |
|---|---|
| Molecular Formula | C11H18O10 |
| Molecular Weight | 310.25 g/mol |
| IUPAC Name | (4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid |
| Standard InChI | InChI=1S/C11H18O10/c1-4(12)21-3-7(15)9(17)10(18)8(16)5(13)2-6(14)11(19)20/h5,7-10,13,15-18H,2-3H2,1H3,(H,19,20)/t5-,7-,8+,9+,10+/m0/s1 |
| Standard InChI Key | MCOPCJADXIWIBB-LSFGRMBMSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)O)O)O)O |
| SMILES | CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O |
| Canonical SMILES | CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator